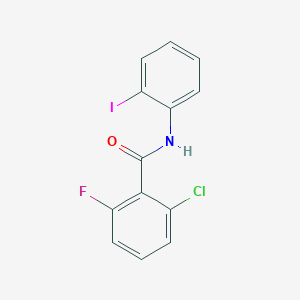

2-chloro-6-fluoro-N-(2-iodophenyl)benzamide

Description

Properties

Molecular Formula |

C13H8ClFINO |

|---|---|

Molecular Weight |

375.56 g/mol |

IUPAC Name |

2-chloro-6-fluoro-N-(2-iodophenyl)benzamide |

InChI |

InChI=1S/C13H8ClFINO/c14-8-4-3-5-9(15)12(8)13(18)17-11-7-2-1-6-10(11)16/h1-7H,(H,17,18) |

InChI Key |

CYYGFVOIKRVLBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC=C2Cl)F)I |

Origin of Product |

United States |

Preparation Methods

Stepwise Preparation Methods

Synthesis of 2-Chloro-6-Fluorobenzoyl Chloride

The acyl chloride intermediate is typically prepared via oxidation or chlorination of the corresponding toluene derivative.

Chromyl Chloride Oxidation

A method adapted from halogenated benzaldehyde synthesis involves oxidizing 2-chloro-6-fluorotoluene with chromyl chloride (CrO₂Cl₂) under anhydrous conditions:

$$

\text{2-Chloro-6-fluorotoluene} + \text{CrO}2\text{Cl}2 \rightarrow \text{2-Chloro-6-fluorobenzoyl chloride} + \text{byproducts}

$$

Conditions :

Thionyl Chloride-Mediated Chlorination

Direct chlorination of 2-chloro-6-fluorobenzoic acid using thionyl chloride (SOCl₂) is widely employed:

$$

\text{2-Chloro-6-fluorobenzoic acid} + \text{SOCl}2 \rightarrow \text{2-Chloro-6-fluorobenzoyl chloride} + \text{SO}2 + \text{HCl}

$$

Conditions :

Amidation with 2-Iodoaniline

The acyl chloride reacts with 2-iodoaniline to form the target amide. Two primary methods are documented:

Schotten-Baumann Reaction

A classical approach using aqueous base:

- Procedure :

- Dissolve 2-iodoaniline (1.0 equiv) in tetrahydrofuran (THF).

- Add 2-chloro-6-fluorobenzoyl chloride (1.1 equiv) and triethylamine (1.0 equiv).

- Stir at room temperature for 24 hours.

- Workup :

Catalytic Coupling with (IPr)CuCl

A patent-derived method employs an N-heterocyclic carbene copper complex for enhanced efficiency:

Comparative Analysis of Methods

Thionyl chloride chlorination coupled with Schotten-Baumann amidation emerges as the most efficient route, balancing yield and practicality. Catalytic methods, while innovative, face limitations in catalyst cost and scalability.

Mechanistic Insights

The amidation proceeds via nucleophilic acyl substitution:

- Acyl Chloride Activation : Triethylamine deprotonates the aniline, enhancing nucleophilicity.

- Attack by 2-Iodoaniline : The amine nitrogen attacks the electrophilic carbonyl carbon.

- Cl⁻ Elimination : Formation of the amide bond with concurrent release of HCl.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(2-iodophenyl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro, fluoro, and iodo substituents on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, and electrophiles such as halogens.

Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogen atoms.

Scientific Research Applications

2-chloro-6-fluoro-N-(2-iodophenyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-iodophenyl)benzamide involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms can influence its reactivity and binding affinity to various biological targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural analogues and their distinguishing features:

Key Research Findings

Substituent Effects on DNA/RNA Binding: Chloro-fluoro groups at positions 2 and 6 (as in the target compound) are critical for forming hydrogen bonds with nucleic acid residues (e.g., DG11 and DT12 in Tel2 DNA) .

Pharmacological Implications: Neuroleptic Activity: Benzamide derivatives such as tiapride and sulpiride () share structural similarities but lack halogenation at the N-phenyl group, suggesting that iodine substitution may alter receptor affinity or metabolic stability. Anticancer Potential: Analogues like 2-chloro-6-fluoro-N-(4-fluoro-1-methyl-indazol-3-yl)benzamide exhibit inhibitory effects on ribonucleotide reductase (), a target for chemotherapeutics.

Synthetic Accessibility: The target compound can be synthesized via amide coupling between 2-chloro-6-fluorobenzoyl chloride and 2-iodoaniline, analogous to methods used for Intermediate 30 in (90% yield under optimized conditions). By contrast, hydroxyl- or amino-substituted derivatives (e.g., ) require additional protection/deprotection steps to avoid side reactions.

Structure-Activity Relationship (SAR) Insights

- Halogenation :

- Polar groups (e.g., -OH in ) improve aqueous solubility but may reduce membrane permeability.

Q & A

Q. What are the key synthetic routes for 2-chloro-6-fluoro-N-(2-iodophenyl)benzamide, and how are intermediates optimized?

Methodological Answer: Synthesis typically involves multi-step reactions starting with halogenated benzaldehyde precursors. For example:

Precursor Preparation : 2-chloro-6-fluorobenzaldehyde (CAS 387-45-1) is synthesized via fluorination/chlorination of benzaldehyde derivatives using HF or Cl₂ under controlled conditions .

Amide Coupling : The benzaldehyde is converted to benzamide via condensation with 2-iodoaniline. Reagents like EDCI/HOBt or DCC are used to activate carboxylic acids, ensuring high coupling efficiency.

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) is employed to isolate the final product.

Critical Parameters : Reaction temperatures (0–60°C), stoichiometric ratios (1:1.2 for amine:acid), and inert atmospheres (N₂/Ar) minimize side reactions like hydrolysis or dehalogenation. Yield optimization studies suggest 70–85% efficiency for the final coupling step .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substitution patterns. Key signals include aromatic protons (δ 7.2–8.1 ppm), amide NH (δ ~10.3 ppm), and fluorine/chlorine coupling effects .

- Mass Spectrometry : High-resolution EI-MS or ESI-MS confirms molecular weight (e.g., m/z 429.9 [M+H]⁺) and fragmentation patterns .

- IR Spectroscopy : Amide C=O stretches (~1680 cm⁻¹) and aromatic C-Cl/C-F vibrations (~750 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can molecular docking studies elucidate interactions of this compound with biological targets like G-quadruplex DNA?

Methodological Answer:

- Target Selection : Prioritize structurally resolved targets (e.g., Telomeric DNA TERRA2, PDB ID 6XJM) .

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite with parameters:

- Grid Box : Centered on G-quadruplex binding pockets (coordinates based on co-crystallized ligands).

- Scoring : AMBER force fields assess hydrogen bonding (e.g., amide-NH to DG5 furanose oxygen) and π-π stacking (fluorophenyl to nucleobases) .

- Validation : Compare docking poses with experimental data (e.g., ITC binding constants, ΔG ~ -8.2 kcal/mol) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:

- Data Triangulation :

- Assay Conditions : Compare MIC values (e.g., 2–8 µg/mL for M. tuberculosis vs. IC₅₀ ~ 12 µM for HeLa cells) under standardized protocols (CLSI guidelines) .

- Structural Analogues : Test derivatives (e.g., replacing iodine with bromine) to isolate electronic effects on activity .

- Mechanistic Studies : Use fluorescence quenching (e.g., SYBR Green displacement) to confirm DNA binding vs. enzyme inhibition (e.g., topoisomerase assays) .

Q. What computational methods predict the compound’s physicochemical properties for drug-likeness?

Methodological Answer:

- QSAR/QSPR Models : Utilize tools like CC-DPS (patented QSQN technology) to calculate logP (predicted ~3.2), solubility (≈0.05 mg/mL in water), and polar surface area (85 Ų) .

- ADMET Prediction : SwissADME or ADMETLab2.0 assess bioavailability (e.g., Lipinski violations: 0), cytochrome P450 inhibition (CYP3A4 IC₅₀ > 10 µM), and BBB permeability (low) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.